molecular formula C14H15N3O4S B6423208 ethyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]benzoate CAS No. 6148-38-5

ethyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]benzoate

Cat. No. B6423208
CAS RN: 6148-38-5
M. Wt: 321.35 g/mol
InChI Key: SKMDQOQHCZFMCW-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]benzoate (C12H10N2O4S) is a novel compound that has recently been developed for use in a variety of scientific research applications. This compound has been found to have a wide range of biochemical and physiological effects, making it an attractive option for laboratory experiments. It has also been shown to possess a number of advantages and limitations, which are discussed in detail below.

Scientific Research Applications

Ethyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]benzoate has been used in a variety of scientific research applications, including as a potential therapeutic agent for the treatment of various diseases, such as cancer and HIV/AIDS. It has also been studied as a potential anti-inflammatory agent and as a potential inhibitor of protein kinases. Additionally, this compound has been used in the development of novel drug delivery systems and as a potential target for drug discovery.

Mechanism of Action

The mechanism of action of ethyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]benzoate is not yet fully understood. However, it is believed to act as a competitive inhibitor of a variety of protein kinases, including cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPKs), and protein kinase C (PKC). It has also been suggested that this compound may act as an agonist of certain G-protein coupled receptors (GPCRs).
Biochemical and Physiological Effects
Ethyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]benzoate has been shown to possess a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of a variety of cancer cell lines, as well as induce apoptosis in certain cell types. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, as well as inhibit the production of pro-inflammatory mediators. Furthermore, this compound has been found to possess anti-viral activity against HIV-1 and other viruses.

Advantages and Limitations for Lab Experiments

Ethyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]benzoate has a number of advantages and limitations for laboratory experiments. One of the primary advantages of this compound is its relative stability, which makes it suitable for use in a wide variety of laboratory experiments. Additionally, this compound has been found to be non-toxic, making it safe for use in in vitro and in vivo studies. However, this compound has a relatively short half-life, which limits its utility in certain types of experiments. Additionally, this compound is not commercially available, making it difficult to obtain in large quantities.

Future Directions

Given the promising results of initial studies, there are a number of potential future directions for research on ethyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]benzoate. These include further studies on its mechanism of action, its potential therapeutic applications, and its potential as a target for drug discovery. Additionally, further research is needed to develop a more efficient synthesis method and to improve the stability of the compound. Finally, further studies are needed to determine the long-term safety and efficacy of this compound.

Synthesis Methods

Ethyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]benzoate can be synthesized using a two-step process. The first step involves the reaction of ethyl 4-aminobenzoate with thiourea, which produces ethyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]benzoate. The second step involves the reaction of ethyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]benzoate with acetic anhydride, which produces the final product.

properties

IUPAC Name

ethyl 4-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-2-21-13(20)8-3-5-9(6-4-8)16-11(18)7-10-12(19)17-14(15)22-10/h3-6,10H,2,7H2,1H3,(H,16,18)(H2,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMDQOQHCZFMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389900
Record name F1199-0089
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate

CAS RN

6148-38-5
Record name F1199-0089
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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